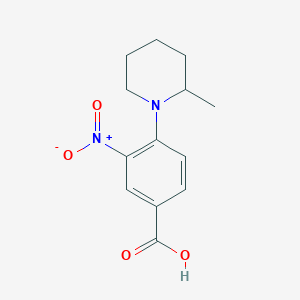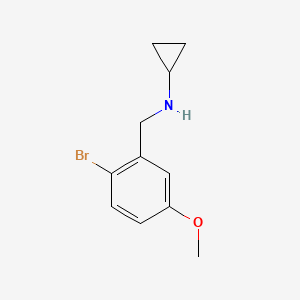![molecular formula C9H4BrN3OS B1454093 3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile CAS No. 1339218-06-2](/img/structure/B1454093.png)
3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile
Descripción general
Descripción
“3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile” is a chemical compound with the molecular formula C9H4BrN3OS . It is a derivative of the 1,3,4-thiadiazole class of compounds . The compound has a molecular weight of 282.12 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzonitrile group attached to a 5-bromo-1,3,4-thiadiazol-2-yl group via an oxygen atom . The InChI code for the compound is 1S/C9H4BrN3OS/c10-8-12-13-9(15-8)14-7-3-1-6(5-11)2-4-7/h1-4H .Physical And Chemical Properties Analysis
“this compound” is a solid compound with a melting point of 110 - 112°C .Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
Research on zinc phthalocyanines substituted with derivatives including the 1,3,4-thiadiazole moiety has shown promising applications in photodynamic therapy (PDT) for cancer treatment. The synthesized compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, essential for effective Type II photosensitizers in PDT. This suggests their potential utility in cancer therapy, offering a less invasive alternative to traditional treatments (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Studies
Thiadiazole derivatives have been investigated for their antibacterial and antifungal activities. Novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles demonstrated significant antibacterial and antifungal effects, suggesting their potential as antimicrobial agents in medical applications (Lamani, Shetty, Kamble, & Khazi, 2009).
Organic Photovoltaics
Studies have focused on the synthesis of π-conjugated polymers containing thiadiazole units for use in organic photovoltaic devices. These materials show promise due to their suitable bandgaps and energy levels for solar energy conversion, indicating their potential in improving the efficiency of polymer solar cells (Higashihara, Wu, Mizobe, Lu, Ueda, & Chen, 2012).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(5-bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrN3OS/c10-8-12-13-9(15-8)14-7-3-1-2-6(4-7)5-11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFOGXFNEKFAMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NN=C(S2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1454016.png)
![4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one](/img/structure/B1454017.png)
amine](/img/structure/B1454020.png)
![5-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid](/img/structure/B1454022.png)




![[2-(Difluoromethoxy)naphthalen-1-yl]methanol](/img/structure/B1454033.png)